Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]prop-2-enoate
Overview
Description
Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]prop-2-enoate is a useful research compound. Its molecular formula is C16H18F3NO4 and its molecular weight is 345.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Pharmaceutical Applications
Methyl-2-formyl benzoate, a compound with a structure somewhat analogous to the specified chemical, serves as a significant precursor in organic synthesis, demonstrating a wide range of pharmacological activities such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It's a versatile substrate in pharmaceutical product preparation, highlighting its importance as a precursor for new bioactive molecule development (Farooq & Ngaini, 2019).
Environmental and Biological Impacts
The metabolism and toxicity of 2-Methylpropene (MP) or isobutene, sharing a structural component (the 2-methylpropan-2-yl group) with the query compound, have been explored. MP is metabolized to a primary metabolite, 2-methyl-1,2-epoxypropane (MEP), in both rodent and human liver tissue, indicating the biological processing of similarly structured compounds. This metabolism pathway suggests a balance between formation and detoxification, crucial for assessing potential toxicity (Cornet & Rogiers, 1997).
Food Flavour and Preservation
Branched aldehydes, including 2-methyl propanal, contribute significantly to food flavor in fermented and non-fermented products. Their production and breakdown pathways from amino acids emphasize the importance of controlling these compounds to achieve desired aldehyde levels in foods, suggesting potential applications for structurally related compounds in food science (Smit, Engels, & Smit, 2009).
Material Science and Biodegradability
Polyhydroxyalkanoate (PHA), a microbial polymer, highlights the importance of compounds with methyl and carboxylate groups in producing biodegradable materials. These compounds can be synthesized through bacterial cells as storage materials, showing potential for environmental-friendly material production (Amara, 2010).
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c1-15(2,3)24-14(22)20-12(13(21)23-4)9-10-6-5-7-11(8-10)16(17,18)19/h5-9H,1-4H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYDWMDCGMTLSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CC1=CC(=CC=C1)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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